

An In-depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-pentyl-1H-indole-3-carboxylate

Cat. No.: B593000

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This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of **Methyl 1-pentyl-1H-indole-3-carboxylate**. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and forensic analysis.

Core Properties and Specifications

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound recognized as an analog of the synthetic cannabinoid PB-22.[1] It is primarily utilized as an analytical reference standard in forensic and research applications.[1] The physiological and toxicological properties of this compound are not extensively studied.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of **Methyl 1-pentyl-1H-indole-3-carboxylate** is presented in the table below.

Property	Value	Source
CAS Number	1338925-20-4	[2] [3]
Molecular Formula	C ₁₅ H ₁₉ NO ₂	[2] [3]
Formula Weight	245.3 g/mol	[2] [3]
Formal Name	1-pentyl-1H-indole-3-carboxylic acid, methyl ester	[2]
Appearance	Crystalline solid	[1]
Melting Point	46 - 49 °C	[3]
Purity	≥98%	[1]
UV λ _{max}	216, 289 nm	[2] [3]
Solubility (DMF)	16 mg/ml	[2]
Solubility (DMSO)	16 mg/ml	[2]
Solubility (Ethanol)	12.5 mg/ml	[2]
Storage Temperature	-20°C	[1]

Spectroscopic and Analytical Data

The following table summarizes the available spectroscopic data for the characterization of **Methyl 1-pentyl-1H-indole-3-carboxylate**.

Technique	Data	Source
Mass Spectrometry (MH+)	246.1	[3]
GC-MS	A searchable spectral database containing 70eV EI mass spectral data is available from Cayman Chemical.	[1]
¹ H NMR & ¹³ C NMR	While specific data for the title compound is not readily available, data for the parent compound, Methyl 1H-indole-3-carboxylate, is well-documented and can serve as a reference.	[4][5][6]

Synthesis and Experimental Protocols

The synthesis of **Methyl 1-pentyl-1H-indole-3-carboxylate** can be achieved through a two-step process: (1) Fischer-Speier esterification of indole-3-carboxylic acid to form methyl indole-3-carboxylate, followed by (2) N-alkylation of the indole ring with a pentyl group.

Step 1: Synthesis of Methyl Indole-3-carboxylate

This procedure follows the Fischer-Speier esterification method.

Materials:

- Indole-3-carboxylic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Ice-cold water
- Saturated sodium bicarbonate solution

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Protocol:

- To a round-bottom flask, add indole-3-carboxylic acid and a magnetic stir bar.
- In a fume hood, add an excess of anhydrous methanol to serve as both reactant and solvent. Stir until the acid is partially dissolved.
- Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Note: This addition is exothermic.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.
- Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl indole-3-carboxylate.
- The crude product can be further purified by recrystallization.

Step 2: N-alkylation of Methyl Indole-3-carboxylate

This procedure is a general method for the N-alkylation of indoles.

Materials:

- Methyl indole-3-carboxylate
- 1-Bromopentane (or other pentyl halide)
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

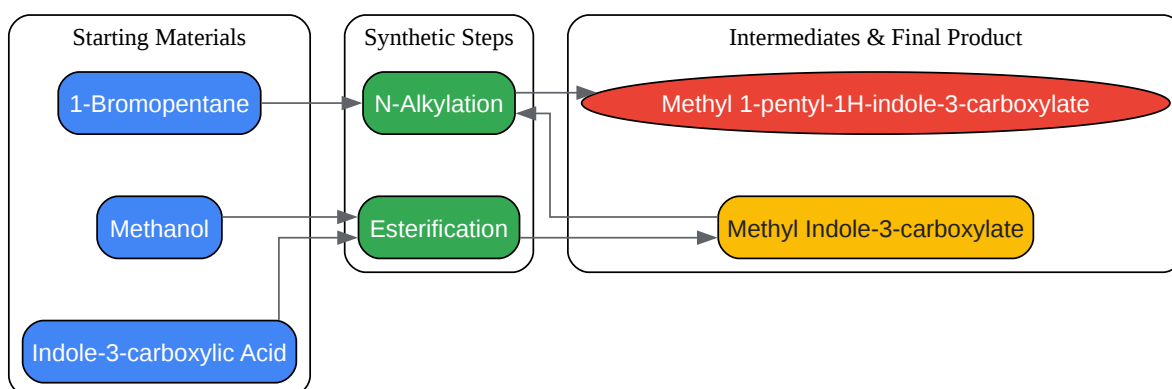
Protocol:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl indole-3-carboxylate in anhydrous DMF or THF.
- Carefully add sodium hydride (a strong base) portion-wise to the solution at 0°C. Allow the mixture to stir for a short period to form the indole anion.
- Slowly add 1-bromopentane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

- The crude product can be purified by column chromatography on silica gel.

Logical and Pathway Visualizations

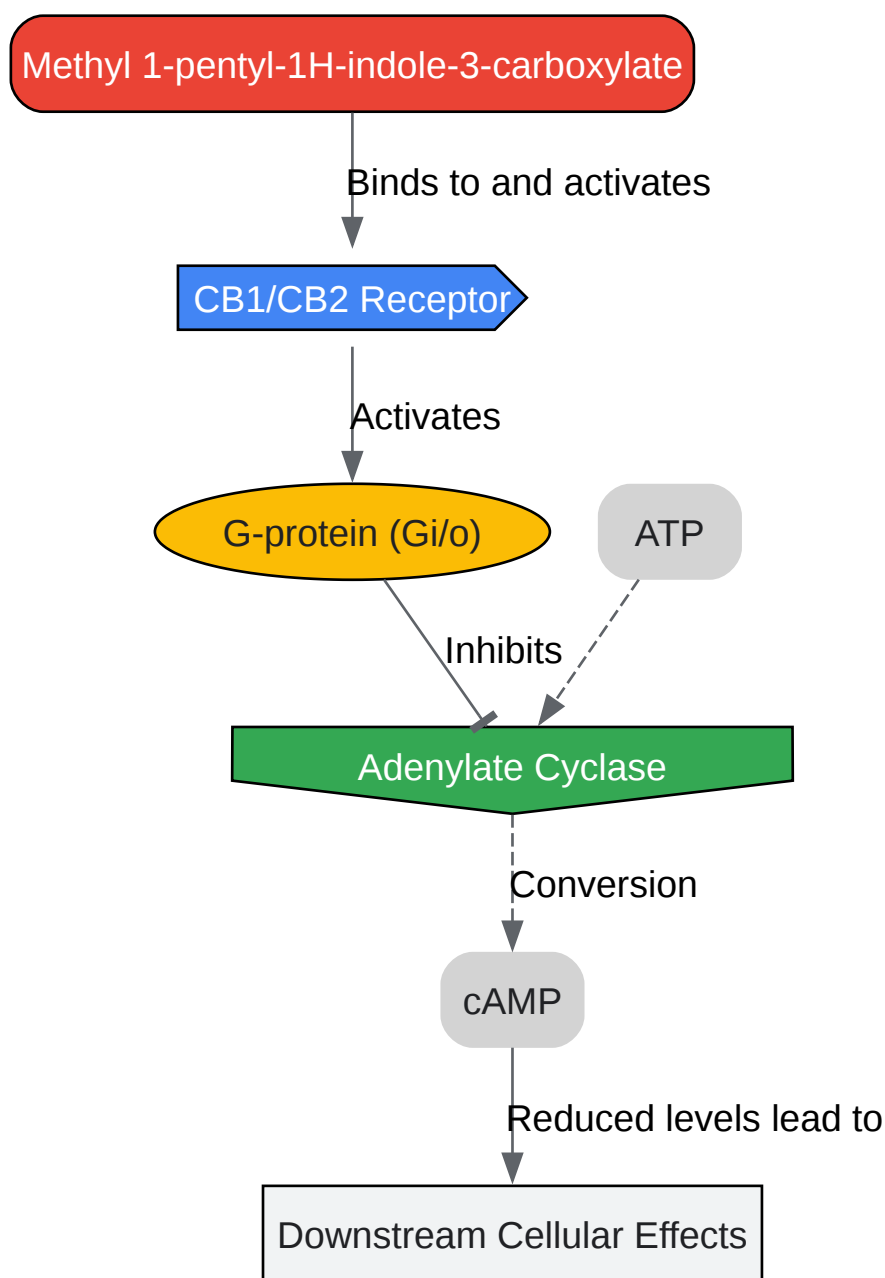
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway for **Methyl 1-pentyl-1H-indole-3-carboxylate**.



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Caption: Synthetic workflow for **Methyl 1-pentyl-1H-indole-3-carboxylate**.

As the physiological properties of **Methyl 1-pentyl-1H-indole-3-carboxylate** are largely unknown, the following diagram presents a hypothetical signaling pathway based on its structural similarity to other synthetic cannabinoids that are known to act as agonists at cannabinoid receptors (CB1 and CB2).



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Caption: Hypothetical signaling pathway for **Methyl 1-pentyl-1H-indole-3-carboxylate**.

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